molecular formula C16H16N4O3S B2600066 5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1172711-61-3

5-(2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2600066
CAS No.: 1172711-61-3
M. Wt: 344.39
InChI Key: UQGFPVSMHNPDCU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the various rings and functional groups would likely result in a complex three-dimensional structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity. NMR spectroscopy is often used to analyze the structure and properties of organic compounds .

Scientific Research Applications

Synthesis and Transformation

  • Thiazole Synthesis

    A study investigated the synthesis of thiazoles and 1,3,4-oxadiazoles using specific starting materials, including reactions to afford compounds with better stabilized push-pull systems. These compounds' structures were analyzed and confirmed through X-ray diffraction studies, suggesting a method for producing derivatives with potentially useful properties (Paepke et al., 2009).

  • Clean Synthesis in Aqueous Media

    Another research demonstrated a facile and clean synthesis of pyrimidine derivatives through a three-component reaction in aqueous media. This process yields 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione derivatives, highlighting an efficient method for synthesizing complex molecules with potential application in various fields (D. Shi et al., 2010).

Biological Activity Studies

  • Corrosion Inhibition Properties

    Research on 1,3,4-oxadiazole derivatives has shown their application as corrosion inhibitors for mild steel in sulphuric acid. These studies involve gravimetric, electrochemical, and SEM methods to assess the compounds' effectiveness, indicating their potential in industrial applications to protect metals against corrosion (Ammal et al., 2018).

  • Antiproliferative Agents

    A series of benzimidazole molecules hybrid with oxadiazole ring were designed and synthesized with the intention of finding new antiproliferative compounds. The study included in-silico toxicity analysis and evaluation of antiproliferative activities against NCI 60 cell line panel, showcasing the potential of these hybrids as templates for developing new drugs (Rashid et al., 2021).

Advanced Material Synthesis

  • Novel Bioactive Compounds: Synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties was explored for their antitumor activity towards a panel of cell lines in vitro. This study demonstrates the utility of these compounds in the development of new therapeutic agents (Maftei et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is often relevant in the context of biological or medicinal applications. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and other properties. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This might include further studies to fully characterize the compound, investigations into its reactivity, or exploration of its potential uses .

Properties

IUPAC Name

5-[2-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10-12(14(21)18-15(22)17-10)7-8-13-19-20-16(23-13)24-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H2,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGFPVSMHNPDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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